ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate

Description

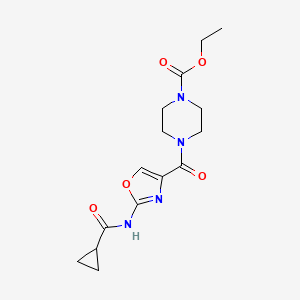

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with two functional groups:

- Ethyl carboxylate at the 1-position.

- 2-cyclopropaneamido-1,3-oxazole-4-carbonyl moiety at the 4-position.

Piperazine derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O5/c1-2-23-15(22)19-7-5-18(6-8-19)13(21)11-9-24-14(16-11)17-12(20)10-3-4-10/h9-10H,2-8H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOUWBNTSKVWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperazine ring and the cyclopropane amide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the substituents and molecular characteristics of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate with analogous piperazine derivatives:

Key Observations :

- The 1,3-oxazole-cyclopropaneamido group in the target compound is unique, combining aromaticity (oxazole) with a strained cyclopropane ring. This contrasts with electron-withdrawing cyano groups or bulky indole substituents .

- The piperazine chair conformation is a common feature across analogs, as confirmed by crystallographic studies .

Physicochemical and Pharmacological Properties

Biological Activity

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C15H20N4O4

- Molecular Weight : 320.35 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit potent biological activities through various mechanisms:

- Cell Cycle Arrest : Studies have shown that related oxazole derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is primarily due to the inhibition of microtubule polymerization, which is crucial for mitosis .

- Apoptosis Induction : The compound may trigger apoptosis through the mitochondrial pathway, characterized by mitochondrial depolarization and activation of caspases, which are critical components in the apoptotic process .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that related compounds exhibit significant growth inhibitory effects against various cancer cell lines, with IC50 values often in the nanomolar range. For instance, compounds within this class have been reported to show IC50 values lower than 500 nM against lymphoma cell lines .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles :

- Evaluation of Related Oxazole Derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.